![molecular formula C14H9BrN2O4S B1523961 5-Brom-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure CAS No. 1246088-41-4](/img/structure/B1523961.png)

5-Brom-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure

Übersicht

Beschreibung

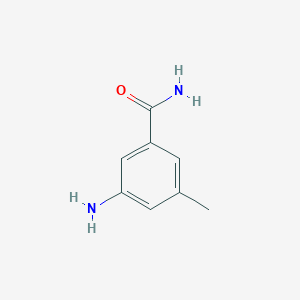

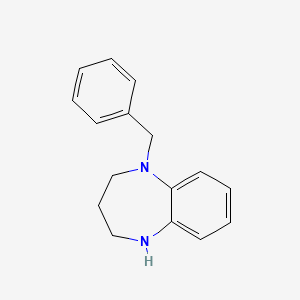

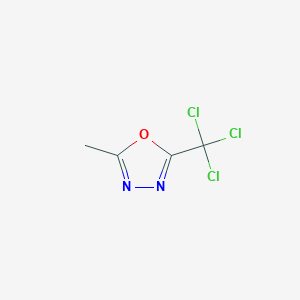

The compound “5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid” is likely a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic system with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine). The molecule also contains a phenylsulfonyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, the introduction of the bromine atom, and the attachment of the phenylsulfonyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine core, with the bromine atom likely attached to the 5-position of this bicyclic system. The phenylsulfonyl group and the carboxylic acid group would be attached at the 1- and 2-positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various acid-base reactions. The phenylsulfonyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplung

Die Suzuki–Miyaura (SM)-Kopplungsreaktion ist eine herausragende Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie. Die fragliche Verbindung kann als Vorläufer für Borreagenzien verwendet werden, die an SM-Kopplungen beteiligt sind. Dieser Prozess ist wegen seiner milden Reaktionsbedingungen und seiner Toleranz gegenüber funktionellen Gruppen hoch geschätzt, wodurch er sich für die Synthese komplexer organischer Moleküle eignet .

Reaktionen in der Benzylposition

In der organischen Synthese ist die Benzylposition eine reaktive Stelle für verschiedene Umwandlungen. Die Struktur der Verbindung deutet auf eine potenzielle Verwendung in Reaktionen wie der Radikalbromierung oder der nucleophilen Substitution an der Benzylposition hin, die zur Bildung neuer Derivate mit potenziellen pharmakologischen Aktivitäten führen kann .

Biologisches Potenzial in der Wirkstoffforschung

Indolderivate, die ein strukturelles Motiv mit der Verbindung gemeinsam haben, haben eine signifikante biologische Aktivität gezeigt. Die Phenylsulfonylgruppe in der Verbindung könnte auf entzündungshemmende und schmerzstillende Eigenschaften untersucht werden, ähnlich wie bei anderen sulfonylhaltigen Indolderivaten .

Protodeboronierungsstudien

Die Verbindung kann als Substrat in der Untersuchung von Protodeboronierungsreaktionen dienen, die für das Verständnis der Stabilität und Reaktivität von Boronsäureestern in der organischen Synthese von entscheidender Bedeutung sind. Dieses Wissen ist für die Entwicklung neuer synthetischer Methoden unerlässlich .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain molecules and enzymes, which results in a change in the structure and/or function of the molecule or enzyme. This binding affinity is what makes the compound useful in various scientific research applications.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid have not been extensively studied. However, it is believed that the compound has the potential to bind to certain molecules and enzymes, which could lead to changes in the structure and/or function of the molecule or enzyme. In addition, it is believed that the compound could have an effect on the body’s metabolism, as well as on the body’s response to certain drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid in lab experiments is its ease of synthesis. The compound can be easily synthesized using a multi-step reaction process that involves the use of a variety of compounds. In addition, the compound is also known for its strong binding affinity to certain molecules and enzymes, which makes it useful in various scientific research applications.

However, there are some limitations to using 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid in lab experiments. First, the compound is not widely available, which can make it difficult to obtain in some cases. Second, the mechanism of action of the compound is not fully understood, which can make it difficult to predict its effects in certain situations. Finally, the compound can be toxic if not handled properly, which can make it dangerous to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid. First, more research could be done to better understand the mechanism of action of the compound. This could lead to a better understanding of the compound’s effects on the body, as well as its potential uses in medicinal chemistry and biochemistry. Second, more research could be done to determine the optimal conditions for synthesizing the compound. This could lead to improved synthesis methods and increased availability of the compound. Third, more research could be done to determine the compound’s binding affinity to various molecules and enzymes. This could lead to a better understanding of the compound’s potential uses in various scientific research applications. Finally, more research could be done to determine the compound’s potential toxicity, which could lead to improved safety protocols when using the compound

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYCZUYUVLBGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155358 | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246088-41-4 | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)